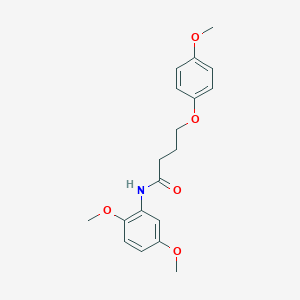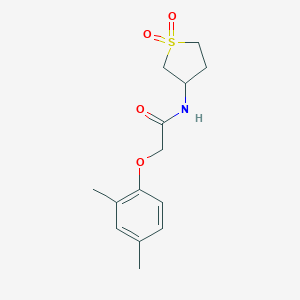
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide, also known as "25B-NBOMe," is a synthetic psychedelic drug that belongs to the phenethylamine class. It is a potent agonist for the 5-HT2A receptor and has been found to induce hallucinogenic effects in humans.
Mécanisme D'action
25B-NBOMe binds to the 5-HT2A receptor with high affinity, leading to the activation of various intracellular signaling pathways. This activation results in the modulation of neurotransmitter release, particularly of serotonin, dopamine, and glutamate. The exact mechanism of action of 25B-NBOMe is still not fully understood, but it is believed to involve the activation of the phospholipase C pathway and the subsequent release of intracellular calcium.
Biochemical and Physiological Effects:
The administration of 25B-NBOMe has been found to induce a range of biochemical and physiological effects. These effects include changes in heart rate, blood pressure, body temperature, and respiration. Additionally, 25B-NBOMe has been found to induce alterations in perception, cognition, and mood, leading to the manifestation of hallucinations, altered thinking, and emotional instability.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 25B-NBOMe in lab experiments offers several advantages, including its potent hallucinogenic effects, its high affinity for the 5-HT2A receptor, and its ability to induce changes in various physiological processes. However, there are also several limitations to its use, including the potential for adverse side effects, the lack of knowledge regarding long-term effects, and the ethical considerations surrounding its use in human subjects.
Orientations Futures
There are several future directions for research on 25B-NBOMe. One area of interest is the elucidation of its exact mechanism of action and the identification of its downstream signaling pathways. Additionally, further research is needed to investigate the potential therapeutic applications of 25B-NBOMe, particularly in the treatment of various psychiatric disorders. Finally, research is needed to investigate the long-term effects of 25B-NBOMe, particularly with regards to its potential for neurotoxicity and addiction.
Conclusion:
In conclusion, 25B-NBOMe is a synthetic psychedelic drug that has been found to induce potent hallucinogenic effects through its high affinity for the 5-HT2A receptor. Its use in scientific research has provided valuable insights into the neural mechanisms underlying perception, cognition, and behavior. However, further research is needed to fully understand the mechanisms of action of this drug and to investigate its potential therapeutic applications and long-term effects.
Méthodes De Synthèse
25B-NBOMe can be synthesized through several methods, including the condensation of 2,5-dimethoxyphenethylamine with 4-(4-methoxyphenoxy)butanoyl chloride, followed by purification and crystallization. Another method involves the reaction of 4-(4-methoxyphenoxy)butanoyl chloride with 2,5-dimethoxyaniline in the presence of a base, followed by purification and crystallization.
Applications De Recherche Scientifique
25B-NBOMe has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to induce potent hallucinogenic effects, making it a valuable tool for studying the neural mechanisms underlying perception, cognition, and behavior. Additionally, 25B-NBOMe has been used to investigate the role of the 5-HT2A receptor in various physiological processes, such as pain perception, inflammation, and cardiovascular function.
Propriétés
Formule moléculaire |
C19H23NO5 |
|---|---|
Poids moléculaire |
345.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-4-(4-methoxyphenoxy)butanamide |
InChI |
InChI=1S/C19H23NO5/c1-22-14-6-8-15(9-7-14)25-12-4-5-19(21)20-17-13-16(23-2)10-11-18(17)24-3/h6-11,13H,4-5,12H2,1-3H3,(H,20,21) |
Clé InChI |
FYZWBOXGAODIJI-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
SMILES canonique |
COC1=CC=C(C=C1)OCCCC(=O)NC2=C(C=CC(=C2)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyphenyl)-N'-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B284627.png)
![Dimethyl 2-[({[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)amino]terephthalate](/img/structure/B284628.png)
![Ethyl 4-{[(trifluoroacetyl)carbamoyl]amino}benzoate](/img/structure/B284629.png)
![Ethyl 1-({[5-chloro-2-(trifluoromethyl)-1,3-benzodioxol-2-yl]amino}carbonyl)-3-piperidinecarboxylate](/img/structure/B284631.png)
![2,6-Di-tert-butyl-4-[phenyl(piperidin-1-yl)methyl]phenol](/img/structure/B284640.png)
![2-benzyl-6-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B284641.png)
![(5Z)-5-(1-acetyl-5-bromo-2-oxoindol-3-ylidene)-2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-one](/img/structure/B284642.png)
![4-hydroxy-3-methoxy-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B284644.png)

![N-(1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B284647.png)
![(5Z)-2-(3,5-dichloroanilino)-5-[(2-methoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B284649.png)
![5-acetyl-6-{4-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-4-hydroxy-4-(trifluoromethyl)tetrahydro-2(1H)-pyrimidinone](/img/structure/B284652.png)
![Methyl 2-{[4-(2,4-dimethylphenoxy)butanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284658.png)
![Methyl 3-{[4-(2,4-dimethylphenoxy)butanoyl]amino}benzoate](/img/structure/B284659.png)